N-[(2-{2-nitrobenzoyl}hydrazino)carbothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is an organic compound with the molecular formula C15H12N4O4S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide typically involves the reaction of 2-nitrobenzoyl chloride with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the industrial production more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, organic solvents like dichloromethane.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Condensation: Formation of hydrazones and thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid with applications in pharmaceuticals and organic synthesis.
N-Benzoyl-N’-2-nitro-4-methoxyphenylthiourea: A related compound with similar structural features and coordination chemistry properties.
Uniqueness
N-[N’-(2-Nitro-benzoyl)-hydrazinocarbothioyl]-benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with transition metals and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C15H12N4O4S |
---|---|
Molekulargewicht |
344.3g/mol |
IUPAC-Name |
N-[[(2-nitrobenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H12N4O4S/c20-13(10-6-2-1-3-7-10)16-15(24)18-17-14(21)11-8-4-5-9-12(11)19(22)23/h1-9H,(H,17,21)(H2,16,18,20,24) |
InChI-Schlüssel |
XLBIHCODXKBIDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.